8-(3,4,5-TRIMETHOXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
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Overview
Description
8-(3,4,5-TRIMETHOXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound characterized by the presence of a trimethoxyphenyl group and a polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4,5-TRIMETHOXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE typically involves multi-step organic reactions. One common approach is the condensation of a trimethoxybenzaldehyde derivative with a suitable cyclohexanone derivative under acidic or basic conditions. This is followed by cyclization and oxidation steps to form the final polycyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
8-(3,4,5-TRIMETHOXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or the polycyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s reactivity or biological activity .
Scientific Research Applications
8-(3,4,5-TRIMETHOXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 8-(3,4,5-TRIMETHOXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The polycyclic structure may also facilitate binding to DNA or proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness
8-(3,4,5-TRIMETHOXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is unique due to its specific polycyclic structure combined with the trimethoxyphenyl group. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
8-(3,4,5-trimethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-29-20-12-14(13-21(30-2)25(20)31-3)24-23-16(6-4-8-19(23)28)22-15-7-5-11-26-17(15)9-10-18(22)27-24/h5,7,9-13,24,27H,4,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASKQNWQRLWRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=C4C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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